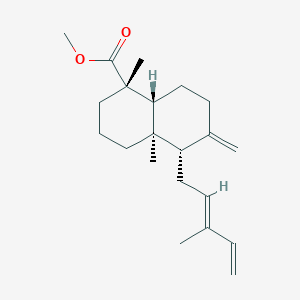

Methyl cis-Communate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl cis-Communate is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of communes, which are a class of secondary metabolites produced by various plants and fungi. Methyl cis-Communate has been found in several plant species, including Commiphora myrrha, a plant commonly used in traditional medicine. In recent years, researchers have focused on understanding the synthesis, mechanism of action, and potential applications of this compound.

Scientific Research Applications

DNA Methylation and Biological Processes

Methyl cis-Communate plays a significant role in DNA methylation, which is crucial in various biological processes. Abnormal DNA methylation patterns are often observed in diseases. Recent studies highlight the importance of cis-acting DNA elements in regulating locus-specific DNA methylation. This involves transcription factors, histone modification, and DNA secondary structures. Such knowledge is vital in clinical applications like liquid biopsy for early cancer diagnosis and treatment (Wang, Ngo, & Wang, 2021).

Role in Cancer Research

Evidence shows that carcinoma in situ (CIS), a precursor of invasive urothelial carcinoma, is characterized by frequent gene promoter methylation. The timing of altered DNA methylation in this pathway is critical. This methylation has been associated with poor prognosis and increased progression to tumor death in patients (Dhawan et al., 2006).

Resistance to Anticancer Agents

Studies indicate that treatment-related DNA hypermethylation may contribute to drug-resistant phenotypes in cancers, particularly regarding cisplatin resistance. This involves the inactivation of genes required for cytotoxicity. Identifying hypermethylated genes in this context offers insights into overcoming resistance to chemotherapeutic agents (Chang et al., 2010).

Interaction with DNA in Cancer Therapy

The interaction of cis-diamminedichloroplatinum(II) and its derivatives with DNA is crucial in cancer therapy. Understanding these interactions at a molecular level is essential for developing more effective cancer treatments (Terheggen et al., 1987).

Influence on Gene Expression

Genetic variants at CpG sites modulate genome-epigenome interaction, influencing DNA methylation levels and thereby impacting gene expression. This understanding is pivotal in elucidating mechanisms behind genetic variant-disease associations (Zhi et al., 2013).

Implications in Plant Biology

In plant biology, methyl cis-Communate and its derivatives, like cis-jasmone, play roles in plant defense and as insect semiochemicals. Understanding these compounds' roles can enhance agricultural productivity and pest management (Birkett et al., 2000).

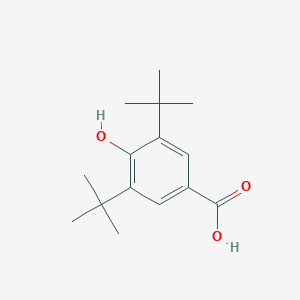

properties

CAS RN |

1235-39-8 |

|---|---|

Product Name |

Methyl cis-Communate |

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |

InChI Key |

WYJKGKPQXWDIQP-BRUWWATDSA-N |

Isomeric SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |

SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

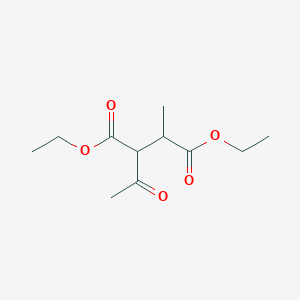

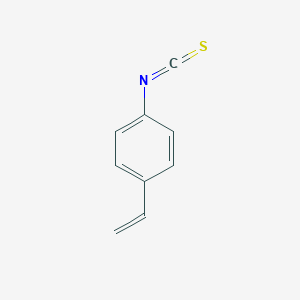

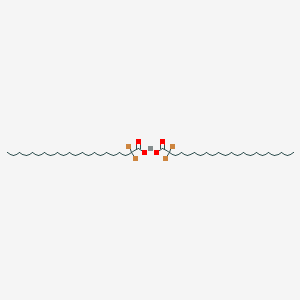

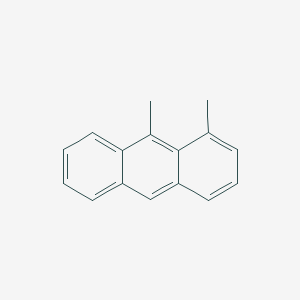

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)